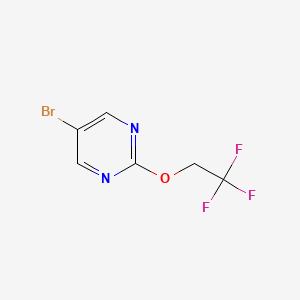

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPMXQTXQLBEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591758 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433683-47-7 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Fluorinated Pyrimidine Building Block

An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 433683-47-7)

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," consistently appearing in a multitude of FDA-approved therapeutics across diverse disease areas, including oncology, infectious diseases, and neurology.[1][2][3] Its value lies in its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[3]

This guide focuses on a particularly strategic derivative: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine . The incorporation of a trifluoroethoxy group is a deliberate design choice aimed at improving metabolic stability and modulating lipophilicity—critical parameters in drug design.[4] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, unlocking access to a vast chemical space through modern cross-coupling methodologies.

This document moves beyond a simple recitation of facts. It is designed as a practical, field-proven guide, explaining the causality behind experimental choices and providing robust, self-validating protocols to empower researchers in their quest for novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a key intermediate for synthesizing a range of substituted pyrimidines.[5] Its structure is primed for selective functionalization, making it a valuable asset in the construction of complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 433683-47-7 | [6][7] |

| Molecular Formula | C₆H₄BrF₃N₂O | [7] |

| Molecular Weight | 257.01 g/mol | [7] |

| Physical Form | Liquid | |

| Purity | Typically ≥95-98% | [7] |

| InChI | 1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |

| InChIKey | CEPMXQTXQLBEDD-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, sealed storage, away from moisture |

Synthesis and Spectroscopic Characterization

Recommended Synthetic Protocol

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom, facilitates the displacement of a suitable leaving group at the 2-position by the trifluoroethoxide anion. A common precursor is 5-bromo-2-chloropyrimidine.

Reaction: 5-Bromo-2-chloropyrimidine + 2,2,2-Trifluoroethanol → 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Causality of Experimental Choices:

-

Base (e.g., NaH, K₂CO₃): A base is required to deprotonate the 2,2,2-trifluoroethanol, generating the nucleophilic trifluoroethoxide. Sodium hydride (NaH) is highly effective for forming the alkoxide, while potassium carbonate offers a milder, safer alternative.

-

Solvent (e.g., DMF, THF): A polar aprotic solvent like DMF or THF is chosen to dissolve the reagents and facilitate the SNAr reaction without interfering with the nucleophile.

-

Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly reactive alkoxide by atmospheric moisture.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of 5-bromo-2-chloropyrimidine).

-

Alkoxide Formation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C.

-

Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

-

Substrate Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[8]

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

General Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the title compound.

Expected Spectroscopic Profile

-

¹H NMR:

-

The two pyrimidine protons are expected to appear as a sharp singlet in the downfield region (typically δ 8.5-9.0 ppm), characteristic of protons on an electron-deficient aromatic ring.

-

The methylene protons (-OCH₂CF₃) will appear as a quartet (due to coupling with the three fluorine atoms) in the region of δ 4.5-5.0 ppm.

-

-

¹³C NMR:

-

Expect several signals in the aromatic region (δ 150-165 ppm) for the carbon atoms of the pyrimidine ring. The carbon directly attached to the bromine (C-5) will be shifted, and the carbons adjacent to the nitrogen atoms (C-2, C-4, C-6) will be the most downfield.[10]

-

The methylene carbon (-OCH₂) will be found around δ 60-70 ppm.

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet (due to C-F coupling) further downfield.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of the bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity (M⁺ and M⁺+2).[10] This isotopic signature is a crucial diagnostic tool for confirming the presence of bromine in the molecule.

-

Reactivity and Synthetic Utility: A Gateway to Novel Derivatives

The primary synthetic value of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine lies in the reactivity of its C5-Br bond, which serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[13][14] This reaction is fundamental for creating biaryl structures, which are prevalent in many kinase inhibitors.[13]

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This is typically the rate-determining step, and the reactivity order for halogens is I > Br > Cl.[13][14][15]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling:

-

Preparation: In a reaction vial, combine 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.).[9][16]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-5 mol%).[9][16]

-

Solvent & Inerting: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene).[9] Seal the vial and purge with nitrogen or argon for 10-15 minutes.

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[17][18] This is particularly relevant for creating molecules that mimic biological ligands or interact with nitrogen-binding pockets in enzymes.

Mechanism Overview: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[17]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong base deprotonates it to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]

- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

physicochemical properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is strategically designed for versatility in synthetic applications, featuring a pyrimidine core—a privileged scaffold in medicinal chemistry—a bromine atom at the C5 position ideal for cross-coupling reactions, and a 2,2,2-trifluoroethoxy group at the C2 position to enhance crucial physicochemical properties like metabolic stability and cell permeability. This guide offers a comprehensive analysis of its molecular identity, core physicochemical parameters, predicted spectroscopic profile, and its reactivity. Furthermore, it provides validated, step-by-step experimental protocols for its characterization and discusses its application as a key building block in the development of complex, biologically active molecules.

Introduction: A Strategically Designed Synthetic Building Block

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold in a vast array of FDA-approved drugs targeting conditions from cancer to viral infections.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS No. 433683-47-7) exemplifies this design philosophy.

This molecule incorporates three key features:

-

A Pyrimidine Core: A nitrogenous heterocycle that frequently interacts with biological targets.

-

A C5-Bromine Substituent: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

A C2-Trifluoroethoxy Group: The fluorine atoms in this moiety are strongly electron-withdrawing, which modulates the electronic properties of the pyrimidine ring. In drug development, fluorination is a widely employed strategy to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This guide serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the compound's fundamental properties and its practical application in synthesis.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis, formulation, and biological assays.

Chemical Structure and Identifiers

The structural arrangement of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is foundational to its chemical behavior.

Caption: A typical analytical workflow for structural verification.

Protocol for NMR Sample Preparation and Acquisition

This protocol is adapted from standard methodologies for small molecule analysis. [4]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for most non-polar to moderately polar organic compounds.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required. [4]6. Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample at a concentration of approximately 0.1 mg/mL in a volatile solvent like acetonitrile or methanol.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI), which is suitable for polar molecules.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺) and compare the observed m/z value with the calculated exact mass for C₆H₅BrF₃N₂O⁺. The characteristic 1:1 isotopic pattern for bromine should be confirmed.

Synthesis and Reactivity

The synthetic utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stems from its designed-in reactivity, allowing for selective functionalization.

Synthetic Strategy

The most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically proceeds by reacting a suitable 2-halo-5-bromopyrimidine (e.g., 2-chloro-5-bromopyrimidine) with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base.

General Protocol:

-

To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). [5]2. Add 2,2,2-trifluoroethanol (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile intermediate. The C5-bromo position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. [2][5]

Caption: Synthetic utility map illustrating key cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups. [2]* Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities, often found in kinase inhibitors. [5]* Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for adding key pharmacophoric groups.

-

Heck and Stille Couplings: Further options for C-C bond formation to introduce alkenyl or other complex fragments.

This differential reactivity allows for a modular approach to building complex molecules, making it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is more than a simple chemical; it is a highly engineered molecular tool. Its physicochemical properties, driven by the strategic placement of its bromo and trifluoroethoxy substituents, make it a stable and predictable reactant. The compound's true strength is its synthetic versatility, providing a reliable scaffold for introducing molecular diversity through robust and well-established cross-coupling chemistries. For researchers in medicinal and materials science, a thorough understanding of these properties and protocols is the first step toward leveraging this powerful building block to construct the next generation of innovative molecules.

References

-

Moldb. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine CAS No.: 433683-47-7. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] Within this privileged class of heterocycles, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has emerged as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic combination of a reactive bromine atom and a trifluoroethoxy group offers medicinal chemists a powerful tool for molecular design and optimization.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, with a focus on its role in the development of kinase inhibitors and other bioactive compounds.

Molecular Structure and Physicochemical Properties

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated and fluorinated pyrimidine derivative. The presence of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The 2-(2,2,2-trifluoroethoxy) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3][4]

Molecular Identifiers and Weight

The definitive identifiers and molecular weight for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 433683-47-7 | [5][6][7][8] |

| Molecular Formula | C₆H₄BrF₃N₂O | [5][7][8] |

| Molecular Weight | 257.01 g/mol | [6][8][9][10][11] |

| SMILES | FC(F)(F)COC1=NC=C(Br)C=N1 | [5][6][7][9] |

| MDL Number | MFCD07375136 | [6][8] |

Structural Diagram

The two-dimensional structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is depicted below. This visualization is crucial for understanding the spatial arrangement of its functional groups and predicting its reactivity.

Caption: 2D structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution reaction. A common and logical synthetic route involves the use of a readily available precursor, 5-bromo-2-chloropyrimidine. The chloro group at the 2-position is a good leaving group, facilitating its displacement by the sodium salt of 2,2,2-trifluoroethanol.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process starting from 2-hydroxypyrimidine, which is first converted to the more reactive 5-bromo-2-chloropyrimidine intermediate.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol describes a representative method for the synthesis of the title compound from 5-bromo-2-chloropyrimidine. This method is based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Materials:

-

5-Bromo-2-chloropyrimidine

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Alkoxide: To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the corresponding sodium trifluoroethoxide. This alkoxide is a potent nucleophile required for the substitution reaction.

-

-

Reaction Mixture: After the evolution of hydrogen gas ceases (typically 30 minutes), add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS to ensure the absence of starting materials and by-products.

-

Applications in Drug Discovery and Development

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a versatile intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[4] The differential reactivity of the C-Br and C-O bonds allows for selective functionalization, making it a valuable scaffold in drug discovery programs.

Role as a Precursor for Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore for kinase inhibitors, mimicking the adenine portion of ATP to bind to the enzyme's active site. The 5-bromo position of the title compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[12] This allows for the strategic introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to target the specific binding pockets of different kinases.

Caption: Cross-coupling reactions for kinase inhibitor synthesis.

Utility in Agrochemical Research

Beyond pharmaceuticals, fluorinated pyrimidine derivatives have found applications in the development of modern agrochemicals, including fungicides and herbicides.[3] The unique physicochemical properties imparted by the trifluoroethoxy group can enhance the efficacy and selectivity of these agents.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a highly valuable and versatile building block in the field of medicinal and agrochemical chemistry. Its well-defined molecular structure, coupled with the strategic placement of reactive and modulating functional groups, provides a robust platform for the synthesis of novel, high-value compounds. The synthetic protocols and applications outlined in this guide underscore its importance for researchers and scientists dedicated to the advancement of drug discovery and development.

References

-

Arctom. (n.d.). CAS NO. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (n.d.). Process for bromination of pyrimidine.

-

MySkinRecipes. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved January 11, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved January 11, 2026, from [Link]

-

World Journal of Advance Healthcare Research. (n.d.). A review on pyrimidine heterocycles. Retrieved January 11, 2026, from [Link]

-

Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved January 11, 2026, from [Link]

-

Chemsigma. (n.d.). 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIMIDINE [433683-47-7]. Retrieved January 11, 2026, from [Link]

-

Molecules. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Retrieved January 11, 2026, from [Link]

-

Chemistry of Heterocyclic Compounds. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved January 11, 2026, from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. wjahr.com [wjahr.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]

- 5. 433683-47-7 | MFCD07375136 | 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [aaronchem.com]

- 6. 433683-47-7|5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]

- 9. CAS:433683-47-7, 5-溴-2-(2,2,2-三氟乙氧基)嘧啶-毕得医药 [bidepharm.com]

- 10. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | CymitQuimica [cymitquimica.com]

- 11. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIMIDINE CAS#: 433683-47-7 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-nitro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the chemical compound identified by the molecular formula C₇H₄BrF₃N₂O₂. The principal subject of this document is 4-Bromo-2-nitro-6-(trifluoromethyl)aniline , a versatile substituted aniline that serves as a critical reagent and building block in medicinal chemistry and organic synthesis. We will delineate the systematic derivation of its IUPAC name, detail its physicochemical properties, present established synthetic protocols, and explore its applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, integrating practical laboratory insights with authoritative scientific data to support advanced research and development activities.

Chemical Identity and Nomenclature

The molecular formula C₇H₄BrF₃N₂O₂ corresponds to several possible isomers. Through verification with chemical databases, the most prominent and frequently utilized isomer in research and synthesis is identified as 4-Bromo-2-nitro-6-(trifluoromethyl)aniline .[1][2]

IUPAC Name Derivation

The systematic name is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[3] The process for naming this molecule is as follows:

-

Identify the Parent Structure : The core structure is a benzene ring with an amino group (-NH₂), which makes it an aniline .

-

Identify and Number Substituents : The aniline ring has three additional substituents: a bromo group (-Br), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). According to IUPAC rules, the carbon atom attached to the principal functional group (the amino group in aniline) is designated as position 1. Numbering proceeds around the ring to give the substituents the lowest possible locants (numbers). For aniline, numbering is assigned to give the amino group position 1.

-

Assign Locants :

-

The amino (-NH₂) group is at C1.

-

To assign the lowest numbers to the other groups, we number clockwise: the nitro group (-NO₂) is at C2, the bromo (-Br) group is at C4, and the trifluoromethyl (-CF₃) group is at C6.

-

-

Alphabetize Substituents : The substituents are listed alphabetically: Bromo, nitro, trifluoromethyl.

-

Assemble the Name : Combining the locants and substituent names provides the full IUPAC name: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline .

Other Identifiers

For unambiguous identification in literature and databases, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 157026-18-1 | [4] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1][4] |

| Molecular Weight | 285.02 g/mol | [1][4] |

| Synonyms | 4-Bromo-2-nitro-6-(trifluoromethyl)benzenamine, 2-Amino-5-bromo-3-nitrobenzotrifluoride | [1] |

| InChI Key | JWIAFKYOENFPNQ-UHFFFAOYSA-N | [2] |

Chemical Structure

The 2D structure of the molecule is critical for understanding its reactivity and interactions.

Caption: 2D Structure of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements.

| Property | Value | Notes |

| Melting Point | 71-74 °C | |

| Appearance | Yellow to brown powder/crystal | [5] |

| Solubility | Soluble in organic solvents like DMF, Dichloromethane | [6] |

| XlogP | 3.2 | Predicted value, indicating moderate lipophilicity.[2] |

| Storage | 4°C, protect from light | [4] |

Synthesis and Manufacturing

4-Bromo-2-nitro-6-(trifluoromethyl)aniline is not a naturally occurring compound and must be synthesized. A common synthetic route involves the nitration of a brominated trifluoromethyl aniline precursor.

Synthetic Workflow Overview

The synthesis is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A generalized workflow is presented below.

Sources

- 1. 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-bromo-2-nitro-6-(trifluoromethyl)aniline (C7H4BrF3N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

biological activity of trifluoroethoxylated pyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoroethoxylated Pyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic incorporation of fluorine-containing moieties, such as the trifluoroethoxy group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of trifluoroethoxylated pyrimidine derivatives. We will delve into their significant antifungal and anticancer properties, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will explore the potential antiviral applications and elucidate the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Significance of the Trifluoroethoxy Group in Pyrimidine Scaffolds

Pyrimidine derivatives are of immense interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][5][6] The introduction of fluorine atoms into organic molecules can profoundly enhance their pharmacological profiles by altering factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The 2,2,2-trifluoroethoxy (-OCH2CF3) group, in particular, offers several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the in vivo half-life of the drug candidate.

-

Increased Lipophilicity: The trifluoroethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

-

Modulation of Electronic Properties: The high electronegativity of fluorine atoms can influence the electron distribution within the pyrimidine ring, potentially enhancing interactions with target enzymes or receptors.

This guide will explore how these properties of the trifluoroethoxy group have been harnessed to develop potent biologically active pyrimidine derivatives.

Synthesis of Trifluoroethoxylated Pyrimidine Derivatives

The synthesis of trifluoroethoxylated pyrimidine derivatives typically involves a multi-step process. A common strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with 2,2,2-trifluoroethanol.

General Synthetic Workflow

A representative synthetic route to introduce a trifluoroethoxy group onto a pyrimidine core is outlined below. This process often starts with a commercially available or readily synthesized pyrimidine precursor.

Caption: A generalized workflow for the synthesis of trifluoroethoxylated pyrimidine derivatives.

Biological Activities of Trifluoroethoxylated Pyrimidine Derivatives

Research into trifluoroethoxylated pyrimidine derivatives has revealed a range of promising biological activities, with the most significant findings in the antifungal and anticancer arenas.

Antifungal Activity

Several novel trifluoromethyl pyrimidine derivatives containing an amide moiety and a trifluoroethoxy group have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi.[5][7][8][9]

The following table summarizes the in vitro antifungal activity of selected trifluoroethoxylated pyrimidine derivatives against various phytopathogenic fungi.

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| 5o | Phomopsis sp. | 100 | 10.5 | [7][9] |

| 5f | Phomopsis sp. | 100 | 15.1 | [9] |

| 5p | Phomopsis sp. | - | 19.6 | [9] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [7][9] |

| 5b | Botrytis cinerea | 96.76 | - | [5] |

| 5j | Botrytis cinerea | 96.84 | - | [5] |

| 5l | Botrytis cinerea | 100 | - | [5] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [5] |

EC50: Half-maximal effective concentration

Notably, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is significantly better than the commercial fungicide Pyrimethanil.[7][9]

This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds.[8]

-

Preparation of Test Compound Solutions: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.

-

Preparation of Fungal Inoculum: Culture the target phytopathogenic fungi on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

-

Poisoned Media Preparation: Add appropriate volumes of the test compound stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes and allow it to solidify.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the poisoned PDA plates.

-

Incubation: Incubate the plates at 25°C for a specified period, depending on the growth rate of the fungus.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony on the control plate (without the test compound), and T is the average diameter of the fungal colony on the treated plate.

-

-

Anticancer Activity

Trifluoromethylated pyrimidine derivatives, including those with fused ring systems like thiazolo[4,5-d]pyrimidine, have demonstrated significant potential as anticancer agents.[10][11]

The antiproliferative activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | DU145 (Prostate) | 1.57 | [10] |

| 3b | A375 (Melanoma) | 2.65 | [10] |

| 3b | C32 (Melanoma) | 3.11 | [10] |

| 3b | MCF-7/WT (Breast) | 10.23 | [10] |

| 4b | DU145 (Prostate) | 2.67 | [10] |

| 4c | DU145 (Prostate) | 2.51 | [10] |

IC50: Half-maximal inhibitory concentration

Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[7][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active among the newly synthesized compounds.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined from the dose-response curve.

Potential Antiviral Activity

While specific studies on the antiviral activity of trifluoroethoxylated pyrimidine derivatives are limited, the broader class of pyrimidine analogues has well-established antiviral properties.[12] A key mechanism of action for many antiviral pyrimidine derivatives is the inhibition of the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication.[13][14]

Mechanism of Action

The biological activities of trifluoroethoxylated pyrimidine derivatives are attributed to their ability to interact with and modulate the function of key cellular targets.

Inhibition of Pyrimidine Biosynthesis in Viruses

Many viruses rely on the host cell's machinery for replication, including the synthesis of nucleotides for their genetic material. The de novo pyrimidine biosynthesis pathway is a critical source of pyrimidines for this process. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition can lead to the depletion of pyrimidine pools, thereby halting viral replication.[13] It is plausible that trifluoroethoxylated pyrimidine derivatives could act as inhibitors of DHODH or other enzymes in this pathway.

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway by trifluoroethoxylated pyrimidine derivatives.

Anticancer Mechanisms

The anticancer activity of pyrimidine derivatives can be attributed to several mechanisms, including:

-

Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of protein kinases that are overactive in cancer cells, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[15][16]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[17]

-

Inhibition of Topoisomerase: Some derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[17]

Structure-Activity Relationships (SAR)

The is highly dependent on their chemical structure. Key SAR observations include:

-

Position of Substituents: The position of the trifluoroethoxy group and other substituents on the pyrimidine ring can significantly impact activity.[18]

-

Nature of Substituents: The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

-

Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiazole, can enhance biological activity.[10][11]

Conclusion and Future Perspectives

Trifluoroethoxylated pyrimidine derivatives represent a promising class of compounds with significant antifungal and anticancer activities. The incorporation of the trifluoroethoxy group has been shown to be a valuable strategy for enhancing the biological potency of the pyrimidine scaffold. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to optimize their structures for improved efficacy and selectivity. The development of novel synthetic methodologies will also be crucial for expanding the chemical diversity of this important class of molecules. Future studies should also focus on exploring the potential of these derivatives as antiviral and anti-inflammatory agents.

References

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705471. [Link]

-

Yu, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893349. [Link]

-

Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 453. [Link]

-

Gao, Y., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(11), 17844-17855. [Link]

-

Qiu, X. L., et al. (2007). Synthesis and antitumor activity of fluorocyclopentenyl-pyrimidines. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 713-716. [Link]

-

Zhang, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 930815. [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705471. [Link]

-

De-Clercq, E. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5789-5790. [Link]

-

You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-877. [Link]

-

Ghattas, M. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2535. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 436-453. [Link]

-

Holy, A., et al. (1995). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 38(22), 4381-4388. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society, 77(6), 735-748. [Link]

-

Abu-Zaied, M. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Topics in Medicinal Chemistry, 22(30), 2419-2438. [Link]

-

Kumar, S., & Narasimhan, B. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 18-27. [Link]

-

Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 453. [Link]

-

Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Saha, J., et al. (2021). A non-proliferative role of pyrimidine metabolism in cancer. Cancer & Metabolism, 9(1), 32. [Link]

-

Abdel-Moty, S. G., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of the Chemical Society of Pakistan, 42(5), 826-841. [Link]

-

Chen, Y. C., et al. (2023). Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. Biomedicine & Pharmacotherapy, 165, 115162. [Link]

-

Kumar, A., & Narasimhan, B. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 91-100. [Link]

-

Singh, N., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]

-

Singh, S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases, 9(12), 2465-2479. [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Sharma, P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-8. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14. [Link]

-

El-Gazzar, M. G., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Yerragunta, V., et al. (2013). Pyrimidine and its biological activity: a review. PharmaTutor, 1(2), 39-43. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjarr.com [wjarr.com]

- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide focuses on a particularly strategic derivative, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine , a highly functionalized building block that has gained prominence in drug discovery programs. We will dissect the molecule's constituent parts, elucidating the specific roles of the pyrimidine core, the C5-bromine 'handle', and the C2-trifluoroethoxy moiety. This document provides detailed synthetic protocols, explores its application in the development of kinase inhibitors, and offers insights into the structure-activity relationships that guide the design of novel therapeutics. This is intended as a practical resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their own discovery pipelines.

The Strategic Value of a Trifunctional Scaffold

The efficacy of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a drug discovery intermediate stems from the distinct and synergistic contributions of its three key structural features. Understanding these contributions is paramount to rationally designing experimental campaigns.

-

The Pyrimidine Core: A Bioisosteric Anchor The nitrogen-containing heterocyclic pyrimidine ring is a privileged structure in medicinal chemistry.[2] Its electron-rich nature and the spatial arrangement of its nitrogen atoms (at positions 1 and 3) make it an excellent bioisostere for other aromatic systems, like phenyl rings, and a superb hydrogen bond acceptor.[2] In many therapeutic contexts, particularly in kinase inhibition, the pyrimidine core mimics the purine base of ATP, allowing it to anchor a molecule within the hinge region of an enzyme's active site.

-

The C5-Bromine: A Versatile Handle for Diversification The bromine atom at the 5-position is the molecule's primary reactive site for diversification. It is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This chemical tractability is the cornerstone of its utility in drug discovery. It allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. This rapid library generation is essential for probing the structure-activity relationship (SAR) of a compound series, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The C2-(2,2,2-trifluoroethoxy) Moiety: The Pharmacokinetic Modulator The 2,2,2-trifluoroethoxy group is not merely a passive substituent; it is a critical modulator of the molecule's drug-like properties. The inclusion of the trifluoromethyl (-CF3) group, a common strategy in modern medicinal chemistry, imparts several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase the half-life of a drug candidate.

-

Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

-

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyrimidine ring nitrogens, reducing their basicity. This can be crucial for avoiding off-target effects, such as hERG channel inhibition, and improving cell permeability.[6]

-

Table 1: Summary of Physicochemical Properties and Strategic Functions

| Molecular Feature | Property | Strategic Role in Drug Discovery |

| Pyrimidine Ring | Aromatic Heterocycle | Bioisostere for purines; H-bond acceptor; core scaffold. |

| C5-Bromine | Reactive Halogen | Site for Pd-catalyzed cross-coupling (Suzuki, etc.); enables library synthesis and SAR exploration.[3][4] |

| C2-O-CH₂CF₃ | Electron-withdrawing, Lipophilic | Enhances metabolic stability, increases cell permeability, modulates pKa, improves pharmacokinetic profile.[5][6] |

Synthesis and Key Reactions: From Scaffold to Library

The practical utility of a building block is defined by the reliability and efficiency of its synthesis and subsequent reactions. Here, we provide validated, step-by-step protocols for the preparation of the title compound and its use in a canonical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

This procedure details the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-bromo-2-chloropyrimidine, with 2,2,2-trifluoroethanol. The choice of a strong, non-nucleophilic base like sodium hydride is critical for deprotonating the alcohol without competing in the substitution reaction.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 5-bromo-2-chloropyrimidine). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred DMF.

-

Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Substrate Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

The Core Mechanisms of Substituted Pyrimidines in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has proven to be a privileged scaffold in the design of potent and selective anticancer agents.[1][2] The versatility of this heterocyclic ring allows for a diverse range of substitutions, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for substituted pyrimidines in oncology, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as antimetabolites, kinase inhibitors, and immunomodulators, supported by detailed explanations of their molecular interactions, experimental validation protocols, and visual representations of key pathways.

Section 1: The Antimetabolite Arsenal: Disrupting the Building Blocks of Life

One of the earliest and most successful applications of substituted pyrimidines in oncology is their function as antimetabolites.[3] These compounds mimic endogenous pyrimidine nucleosides, thereby interfering with the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.[4]

Fluoropyrimidines: Inducing "Thymineless Death"

5-Fluorouracil (5-FU) stands as a cornerstone in the treatment of various solid tumors. Its mechanism of action is multifaceted, primarily revolving around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[5][6]

Upon cellular uptake, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP).[7] The resulting depletion of dTMP leads to a state known as "thymineless death," where DNA replication is halted, and DNA damage accumulates, ultimately triggering apoptosis.[6] Furthermore, FUTP can be incorporated into RNA, disrupting RNA processing and function, while FdUTP can be misincorporated into DNA, contributing to DNA damage.[8]

Diagram: Mechanism of Action of 5-Fluorouracil

Caption: Intracellular activation and multiple cytotoxic mechanisms of 5-Fluorouracil.

Deoxycytidine Analogs: Chain Termination and Enzyme Inhibition

Cytarabine (ara-C) and Gemcitabine are pyrimidine analogs of deoxycytidine that are widely used in the treatment of hematological malignancies and various solid tumors, respectively.[9][10] Their primary mechanism of action involves the inhibition of DNA synthesis.[11][12]

Once inside the cell, these drugs are phosphorylated to their active triphosphate forms, ara-CTP and dFdCTP, respectively.[11][13] These active metabolites compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[9][14] The incorporation of these analogs into DNA leads to chain termination, as the sugar moiety of cytarabine hinders the rotation of the molecule within the DNA, and the addition of one more nucleotide after gemcitabine incorporation prevents further elongation, a phenomenon known as "masked chain termination".[9][15] This halting of DNA replication and the inability of proofreading enzymes to remove the incorporated analog lead to irreparable DNA damage and subsequent apoptosis.[11][15]

Furthermore, the diphosphate form of gemcitabine (dFdCDP) also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus further depleting the building blocks for DNA replication.[12][13]

| Drug | Primary Cancer Indications | Core Mechanism |

| 5-Fluorouracil | Colorectal, Breast, Stomach, Pancreatic Cancer | Inhibition of Thymidylate Synthase, RNA/DNA incorporation[5][6][8] |

| Cytarabine | Acute Myeloid Leukemia, Lymphomas[9] | DNA Polymerase inhibition, DNA chain termination[11][16] |

| Gemcitabine | Pancreatic, Non-small cell lung, Bladder, Breast Cancer[10] | DNA chain termination ("masked"), Ribonucleotide Reductase inhibition[12][15] |

Section 2: Targeting Dysregulated Signaling: Pyrimidines as Kinase Inhibitors

The pyrimidine scaffold has emerged as a key pharmacophore in the development of targeted therapies that inhibit protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, proliferation, and survival.[1][17] Many of these pathways are constitutively active in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutations of EGFR are common drivers in various cancers, including non-small cell lung cancer (NSCLC).[18][19] Several pyrimidine-based compounds have been developed as potent and selective EGFR inhibitors.[20] These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[19][21] This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.[18] The pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[18]

Diagram: EGFR Signaling Pathway and Inhibition by Substituted Pyrimidines

Caption: Inhibition of the EGFR signaling cascade by pyrimidine-based inhibitors.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[22] Several orally available, selective CDK4/6 inhibitors with a pyrimidine scaffold have been developed and approved.[23][24] These inhibitors mimic ATP and bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[24] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, thereby inducing cell cycle arrest.[22]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and hematopoiesis.[25] Aberrant JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrimidine-based JAK inhibitors have been developed to target this pathway.[25][26] These inhibitors typically target the ATP-binding site of JAKs, with varying degrees of selectivity for different JAK family members (JAK1, JAK2, JAK3, TYK2).[25][27] By inhibiting JAK phosphorylation and activation, these compounds block the subsequent phosphorylation and dimerization of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and inflammation.[28]

Section 3: Modulating the Tumor Microenvironment: Immunomodulatory Effects

Beyond their direct cytotoxic and cytostatic effects on cancer cells, some substituted pyrimidines can also modulate the host immune system and the tumor microenvironment.

Hypomethylating agents (HMAs), which are pyrimidine nucleoside analogs, can enhance the expression of cancer-specific antigens and major histocompatibility complex (MHC) molecules on cancer cells, making them more visible and susceptible to killing by cytotoxic T lymphocytes (CTLs).[29] Some EGFR inhibitors, such as afatinib, have been shown to suppress CD8+ T lymphocyte proliferation by targeting the pyrimidine biosynthesis enzyme CAD, suggesting a complex interplay between targeted therapy and immunotherapy that requires careful consideration of treatment timing.[30] Furthermore, some chemotherapeutic pyrimidine analogs can induce immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response.[31]

Section 4: Experimental Workflows for Mechanistic Elucidation

Validating the mechanism of action of novel substituted pyrimidines requires a series of well-designed experiments.

Workflow for Characterizing Antimetabolite Activity

Diagram: Experimental Workflow for Antimetabolite Characterization

Caption: A stepwise approach to characterizing the antimetabolite properties of pyrimidine analogs.

Step-by-Step Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the substituted pyrimidine for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Workflow for Characterizing Kinase Inhibitor Activity

Diagram: Experimental Workflow for Kinase Inhibitor Characterization

Caption: A comprehensive workflow for the validation of pyrimidine-based kinase inhibitors.

Step-by-Step Protocol: Western Blot for Phosphorylated Target

-

Cell Lysis: Treat cancer cells with the pyrimidine-based kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase. Also, probe a separate membrane or strip and re-probe the same membrane for the total form of the kinase as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target kinase.

Conclusion

Substituted pyrimidines represent a remarkably successful and versatile class of anticancer agents. Their ability to act as antimetabolites, targeted kinase inhibitors, and immunomodulators underscores the power of this chemical scaffold in oncology drug discovery. A thorough understanding of their diverse mechanisms of action, coupled with rigorous experimental validation, is paramount for the development of the next generation of more effective and selective pyrimidine-based cancer therapies.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorouracil - Wikipedia [en.wikipedia.org]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 9. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Gemcitabine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 14. pediatriconcall.com [pediatriconcall.com]

- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytarabine - Wikipedia [en.wikipedia.org]

- 17. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 18. pharmajournal.net [pharmajournal.net]

- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Immunomodulatory Effects of Drugs for Effective Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Afatinib Exerts Immunomodulatory Effects by Targeting the Pyrimidine Biosynthesis Enzyme CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Role of chemotherapeutic drugs in immunomodulation of cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a building block in organic synthesis

An In-Depth Technical Guide 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has emerged as a strategically important building block for synthetic and medicinal chemists. Its unique trifunctional architecture—an electron-deficient pyrimidine core, a selectively addressable C5-bromo handle, and a metabolically robust trifluoroethoxy group—offers a powerful platform for the construction of complex molecular entities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity. We explore its utility in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed mechanistic insights and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent synthon in their research endeavors.

Introduction: The Strategic Value of Fluorinated Pyrimidines